N-methyl-N-(2-methylaminopropyl)acetamide
Overview
Description
N-methyl-N-(2-methylaminopropyl)acetamide: is an organic compound with the molecular formula C7H16N2O It is a derivative of acetamide, featuring both methyl and methylamino substituents on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methylaminopropyl)acetamide typically involves the reaction of N-methylacetamide with 2-methylaminopropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the alkyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts and purification techniques like distillation or crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-(2-methylaminopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-N-(2-methylaminopropyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific biological pathways, such as neurotransmitter modulation.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylaminopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction, depending on the specific application and context.
Comparison with Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with a single methyl group.
N,N-dimethylacetamide: Contains two methyl groups on the nitrogen atom.
2-amino-N-methylacetamide: Features an amino group in place of the methylamino group.
Uniqueness: N-methyl-N-(2-methylaminopropyl)acetamide is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)propyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(8-3)5-9(4)7(2)10/h6,8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOZIIBAOUYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250691-17-9 | |
Record name | N-methyl-N-[2-(methylamino)propyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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